molecular formula C16H22Cl2N4O4 B14069260 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate

Cat. No.: B14069260
M. Wt: 405.3 g/mol
InChI Key: ZJPYXSKEBINCRS-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate is a complex organic compound with the molecular formula C16H22Cl2N4O4

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate typically involves multiple steps. One common synthetic route starts with commercially available starting materials and involves several key reactions, including nucleophilic substitution and esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 3-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,3-dicarboxylate include:

Properties

Molecular Formula

C16H22Cl2N4O4

Molecular Weight

405.3 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,3-dicarboxylate

InChI

InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(11(9-22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3

InChI Key

ZJPYXSKEBINCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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